molecular formula C33H48F2INO2 B11929410 Cadein1

Cadein1

Cat. No.: B11929410
M. Wt: 655.6 g/mol
InChI Key: NBXOVBALHDBUPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadein1 is a novel isoquinolinium derivative identified through the screening of a berberine-based compound library. It exhibits selective cytotoxicity against p53-deficient cancer cells while sparing p53-positive normal cells . Structurally, it retains the core isoquinoline scaffold of berberine but includes modifications that enhance its specificity for tumors with dysfunctional p53 and functional DNA mismatch repair (MMR) systems . Mechanistically, this compound induces apoptosis via caspase-3 activation and PARP cleavage, coupled with G2/M cell cycle arrest. This effect is mediated through p38 MAPK pathway activation rather than DNA damage checkpoints, distinguishing it from conventional chemotherapeutics .

Key findings from preclinical studies include:

  • Selectivity: this compound shows 90% growth inhibition in HT29 (MMR+/p53−) cells but only 25% PARP cleavage in DLD-1 (MMR−) cells, highlighting MMR dependency .
  • p53 Dependence: In HEK293 (p53+) cells, restoring p53 function reduces this compound-induced apoptosis by 40–60%, confirming p53’s antagonistic role .
  • Therapeutic Potential: this compound’s efficacy in p53−/MMR+ colon cancer models suggests promise for precision oncology, particularly in tumors resistant to p53-targeting therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cadein1 involves the derivatization of an isoquinolinium backbone. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research publications . Generally, the synthesis involves multiple steps, including the formation of the isoquinolinium core, followed by functionalization to introduce specific substituents that enhance its biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Cadein1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the isoquinolinium core, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of this compound, impacting its solubility and permeability.

    Substitution: Substitution reactions are crucial for introducing various functional groups that can enhance the compound’s specificity and potency.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal yields and minimal side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s therapeutic properties.

Scientific Research Applications

Cadein1: Chemical Properties and Mechanism of Action

This compound is characterized by its unique structural features that facilitate its biological activity. It is primarily known for inducing apoptosis in cancer cells lacking functional p53 proteins while sparing normal cells. This selectivity is crucial in minimizing damage to healthy tissues during treatment. The compound operates through several mechanisms:

  • Activation of Apoptotic Pathways : this compound activates caspase-dependent apoptotic pathways, leading to cell death in targeted cancer cells.
  • Cell Cycle Modulation : It induces a transient G2/M delay in cancer cells, affecting their proliferation and survival .
  • Sensitivity Enhancement : this compound enhances the sensitivity of p53-deficient cancer cells to other therapeutic agents, suggesting its potential as an adjunct treatment in cancer therapy.

Cancer Therapy

This compound has shown significant promise in oncology, particularly for treating cancers characterized by p53 mutations. Notable findings include:

  • Selective Cytotoxicity : Studies indicate that this compound preferentially induces apoptosis in various p53-deficient carcinoma cell lines, including HeLa and HCT116 .
  • Mechanistic Insights : The apoptotic effect is mediated through the activation of p38 MAPK signaling pathways, which are critical for the induction of cell death in these cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Colon Cancer Cells : Research demonstrated that this compound effectively inhibited the proliferation of p53-deficient colon cancer cells while showing reduced toxicity to normal cells. This selectivity underscores its potential as a targeted therapeutic agent for colorectal cancers with p53 mutations .
  • Combination Therapy Potential : In combination with other chemotherapeutic agents, this compound has been shown to enhance the overall efficacy against resistant cancer cell populations, indicating its role as a valuable adjunct in multi-drug regimens.

Comparative Analysis with Other Anti-Cancer Agents

The following table compares this compound with other well-known anti-cancer agents based on their structure, primary activity, and unique features:

Compound NameStructure TypePrimary ActivityUnique Features
This compoundIsoquinolinium DerivativeInduces apoptosis in p53-deficient cellsSelective action on cancer cells
CamptothecinAlkaloidTopoisomerase I inhibitorBroad-spectrum anticancer activity
DoxorubicinAnthracyclineDNA intercalation and topoisomerase II inhibitionCardiotoxicity limits clinical use
CisplatinPlatinum-basedDNA cross-linkingResistance development is common

This compound's specificity for p53-deficient cancer cells distinguishes it from other compounds that may affect both healthy and tumorigenic tissues indiscriminately.

Future Directions and Research Opportunities

Ongoing research is exploring additional applications of this compound beyond oncology:

  • Neuroprotection : Preliminary studies suggest that this compound may have neuroprotective properties due to its modulation of cellular stress responses.
  • Inflammatory Diseases : Its effects on cellular signaling pathways may also provide insights into potential applications in treating inflammatory conditions.

Mechanism of Action

Cadein1 exerts its effects by inducing apoptotic cell death in p53-deficient cancer cells. The mechanism involves the activation of p38 phosphorylation, caspase-3 activation, and PARP cleavage . These molecular events lead to the initiation of apoptosis, selectively targeting cancer cells with a functional DNA mismatch repair system. The compound’s ability to preferentially induce apoptosis in p53-deficient cells makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Berberine (Lead Compound)

Berberine, an alkaloid from Coptis chinensis, shares structural homology with Cadein1 but lacks its selectivity.

Parameter This compound Berberine
Target Cells p53−/MMR+ cancer cells Broad-spectrum (p53+/−, MMR+/−)
Apoptosis Pathway p38 MAPK-dependent ROS → JNK/p38 MAPK
IC50 (HeLa cells) 4 µM (72% apoptosis) 20 µM (50% apoptosis)
MMR Dependency Required (knockdown abolishes efficacy) Not observed

Key Differences :

  • Selectivity: this compound’s reliance on MMR and p53 status minimizes off-target effects, whereas berberine’s ROS-mediated mechanism affects both cancerous and normal cells .
  • Efficacy : this compound achieves 72% apoptosis in HeLa cells at 4 µM, compared to berberine’s 50% at 20 µM .

Other Isoquinolinium Derivatives

However, this compound’s unique modifications (e.g., charged isoquinolinium group) enhance cellular uptake and MMR interaction, unlike uncharged derivatives .

Research Findings and Data Tables

Table 1: Apoptotic Effects in Colon Cancer Cell Lines

Cell Line MMR Status p53 Status This compound (4 µM) Berberine (20 µM)
HT29 + 90% inhibition 60% inhibition
DLD-1 25% PARP cleavage 45% PARP cleavage
HCT116-Ch3/E6 + 80% apoptosis 30% apoptosis
RKO + No effect 50% apoptosis

Data compiled from

Table 2: Pathway Activation

Compound p38 Phosphorylation Caspase-3 Activation ROS Production
This compound +++ +++
Berberine ++ ++ +++

Discussion

This compound’s selectivity arises from its dual dependency on p53 loss and functional MMR, a combination absent in berberine and other analogs. The p38 pathway activation bypasses p53-driven resistance mechanisms, offering a therapeutic edge in tumors with TP53 mutations (e.g., colorectal, cervical cancers) . However, MMR-deficient tumors may develop resistance, necessitating combination therapies .

Limitations :

  • Most data are from in vitro models; in vivo pharmacokinetics and toxicity remain unstudied .
  • Clinical relevance requires validation in patient-derived xenografts and trials.

Biological Activity

Cadein1 is a novel isoquinolinium derivative that has emerged as a significant compound in cancer research due to its unique biological properties, particularly its ability to induce apoptosis in cancer cells lacking functional p53 proteins. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound induces apoptosis primarily through caspase-dependent pathways, selectively targeting cancer cells with non-functional p53 while sparing normal cells. This selectivity is crucial for reducing collateral damage to healthy tissues during treatment. The compound's mechanism involves:

  • Activation of Apoptotic Pathways : this compound triggers various apoptotic pathways, leading to cell death in targeted cancer cells. Studies have shown that it activates caspase-3 and cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis .
  • Cell Cycle Arrest : this compound induces a transient G2/M phase delay in cancer cells, which is associated with the degradation of cyclins A and B, further contributing to its apoptotic effects .

Biological Activity in Cancer Cells

This compound has been extensively studied for its effects on different cancer cell lines, particularly those deficient in p53. Key findings include:

  • Selectivity for p53-deficient Cells : Research indicates that this compound is significantly more effective in inducing apoptosis in p53-defective cancer cells compared to p53-positive normal cells. For instance, HeLa cells (p53-deficient) showed a viability of only 18.6% at 6 μM of this compound, while normal IMR90 and WI-38 cells maintained viabilities of 61.55% and 74.13%, respectively .
  • Sensitivity Linked to DNA Mismatch Repair (MMR) : The effectiveness of this compound is also influenced by the presence of a functional MMR system. It has been shown that MMR+/p53− cells are particularly sensitive to this compound-induced apoptosis, whereas MMR−/p53+ cells exhibit resistance .

Comparative Analysis with Other Compounds

This compound's unique profile can be compared with other well-known anticancer agents:

Compound NameStructure TypePrimary ActivityUnique Features
This compoundIsoquinolinium DerivativeInduces apoptosis in p53-deficient cellsSelective action on cancer cells
CamptothecinAlkaloidTopoisomerase I inhibitorBroad-spectrum anticancer activity
DoxorubicinAnthracyclineDNA intercalation and topoisomerase II inhibitionCardiotoxicity limits clinical use
CisplatinPlatinum-basedDNA cross-linkingBroad use but resistance development

This compound's specificity for p53-deficient cancer cells distinguishes it from other compounds that may affect both healthy and tumorigenic tissues indiscriminately.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various cancer models:

  • Colon Cancer : In colon cancer models, this compound effectively induced apoptosis in MMR+/p53− SW620 cells but not in p53+ counterparts, highlighting its potential for targeted therapy .
  • Lung Cancer : Similar results were observed in human lung cancer H1229 cells, where low concentrations of this compound demonstrated significant cytotoxic effects on p53-defective lines .

Potential Therapeutic Applications

Given its selective action against p53-deficient cancers, this compound holds promise as a therapeutic agent in oncology. Its ability to enhance the sensitivity of these cancer cells to other treatments suggests it could be used as an adjunct therapy alongside conventional chemotherapeutics.

Moreover, ongoing studies are exploring its potential applications beyond oncology, including neuroprotection and inflammatory diseases due to its modulatory effects on cellular stress responses .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Cadein1's cytotoxic effects on p53-defective cancer cells?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or XTT) on validated cell lines (e.g., HeLa, HCT116-Ch3/E6 for p53-negative; HEK293, IMR90 for p53-positive). Include dose-response curves (e.g., 0–100 µM) and triplicate measurements to ensure reproducibility. Control for baseline apoptosis with untreated cells and validate p53 status via Western blot .
  • Key Considerations : Optimize treatment duration (e.g., 24–72 hours) and use phase-contrast microscopy to monitor morphological changes indicative of apoptosis .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow the synthetic route detailed in peer-reviewed protocols (e.g., isoquinolinium derivative synthesis steps, as in Figure 1A of ). Characterize purity via HPLC (>95%) and structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Document solvent systems, reaction temperatures, and purification steps meticulously .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report standard deviations (SD) or confidence intervals (CI) from ≥3 independent experiments .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across different cancer models?

  • Methodological Answer : Conduct comparative studies using identical assay conditions (e.g., cell density, serum concentration). Evaluate confounding factors like mismatch repair (MMR) functionality or p38 pathway activation status via siRNA knockdown or pharmacological inhibitors (e.g., SB203580). Cross-validate findings with transcriptomic profiling (RNA-seq) to identify resistance markers .
  • Data Analysis : Perform meta-analysis of published IC₅₀ values, stratifying results by cell type and experimental parameters. Use funnel plots to assess publication bias .

Q. What strategies can elucidate the interplay between this compound-induced apoptosis and p38 MAPK signaling?

  • Methodological Answer : Combine time-course Western blotting (e.g., phospho-p38, cleaved caspase-3) with functional assays (e.g., Annexin V/PI staining). Employ co-immunoprecipitation (Co-IP) to identify p38-binding partners post-Cadein1 treatment. Validate mechanistic links using p38-null isogenic cell lines .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Systematically modify the isoquinolinium core (e.g., substituents at positions 3, 7, or 9) and assess cytotoxicity against a panel of cancer cells. Use molecular docking to predict binding affinities for p38 or MMR proteins. Prioritize analogs with ≥10-fold selectivity for p53-defective cells over normal fibroblasts .

Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?

  • Methodological Answer : Employ xenograft models (e.g., HCT116 p53⁻/⁻) with biweekly intraperitoneal this compound administration (5–20 mg/kg). Monitor tumor volume via caliper measurements and confirm apoptosis via TUNEL staining. Include pharmacokinetic studies to assess bioavailability and toxicity (e.g., liver enzyme panels) .

Q. Data Integrity & Ethical Considerations

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Re-evaluate drug delivery methods (e.g., nanoparticle encapsulation) to enhance bioavailability. Perform ex vivo histopathology to assess tumor penetration. Use LC-MS/MS to quantify intratumoral this compound levels and correlate with apoptosis markers .

Q. What practices ensure ethical compliance when replicating this compound studies from literature?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Share raw data (e.g., flow cytometry FCS files) via public repositories (e.g., Zenodo). Cite original synthesis protocols and obtain material transfer agreements (MTAs) for patented compounds .

Q. Tables for Quick Reference

Table 1 : Key Parameters for this compound Cytotoxicity Assays

ParameterRecommendationEvidence Source
Cell LinesHeLa (p53⁻), HCT116-Ch3/E6 (p53⁻)
Assay TypeMTT/XTT, 24-hour treatment
IC₅₀ CalculationNonlinear regression (GraphPad Prism)
ControlsUntreated cells, berberine (positive)

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation StrategyEvidence Source
Batch-to-batch variabilityStandardize synthesis and QC protocols
Off-target effectsInclude p53-positive cell controls
Poor in vivo efficacyOptimize formulation for bioavailability

Properties

Molecular Formula

C33H48F2INO2

Molecular Weight

655.6 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-1-pentadecyl-3,4-dihydroisoquinolin-2-ium;iodide

InChI

InChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1

InChI Key

NBXOVBALHDBUPW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.